N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-pyrazin-2-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c23-18(21-9-13-3-4-15-16(8-13)25-12-24-15)22-7-1-2-14(11-22)26-17-10-19-5-6-20-17/h3-6,8,10,14H,1-2,7,9,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXRKNWNHVTISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the pyrazin-2-yloxy group. The final step involves the formation of the piperidine-1-carboxamide structure through a series of condensation and coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide, exhibit significant antitumor properties. For instance, studies on pyrazole amide derivatives have shown promising results against various cancer cell lines, suggesting that modifications to the pyrazole structure can enhance anticancer efficacy . -
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory properties. The ability of these compounds to inhibit pro-inflammatory cytokines positions them as potential treatments for inflammatory diseases . -
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi, indicating that this compound may also possess similar antimicrobial capabilities . -
Xanthine Oxidase Inhibition
Recent studies have explored the inhibitory effects of pyrazole derivatives on xanthine oxidase, an enzyme involved in uric acid production. Compounds that inhibit this enzyme can be beneficial in treating gout and other hyperuricemic conditions .
Case Study 1: Antitumor Activity in Breast Cancer
A study investigated the effects of pyrazole derivatives on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazole compounds exhibited cytotoxic effects and potential synergistic interactions with established chemotherapeutics like doxorubicin. This suggests that structural modifications in compounds like this compound could enhance their anticancer activity .
Case Study 2: Anti-inflammatory Mechanisms
In vitro assays demonstrated that pyrazole-based compounds could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents. This mechanism is critical for developing treatments for chronic inflammatory diseases .
Data Table: Comparative Analysis of Pyrazole Derivatives
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences in heterocyclic cores, substituents, and synthetic strategies:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Core Heterocycle Influence: Piperidine vs. Azetidine and Oxetane: Smaller rings (azetidine, oxetane) introduce strain, enhancing metabolic stability and reducing off-target interactions .
Substituent Effects :
- Pyrazinyloxy Group : Unique to the target compound, this substituent may confer improved solubility and H-bonding capacity compared to ketones or lactams in analogs .
- Benzodioxolylmethyl Group : Consistently enhances lipophilicity across analogs, facilitating blood-brain barrier penetration in CNS-targeted compounds .
Synthetic Challenges :
- Carboxamide formation (as in the target compound) typically requires EDCI/HOBt activation, achieving moderate yields (e.g., 23–44% for related structures) .
- Spirocyclic systems (e.g., oxetanes) demand precise stoichiometry and anhydrous conditions, limiting scalability .
Research Findings and Implications
- Structural Activity Relationships (SAR) : The pyrazinyloxy group in the target compound may improve selectivity for kinases or GPCRs compared to ketone-bearing analogs, which are prone to off-target redox interactions .
- Pharmacokinetic Predictions : The benzodioxolylmethyl moiety likely extends half-life by resisting CYP450-mediated oxidation, as observed in analogs with >90% plasma stability in vitro .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure includes:
- Benzo[d][1,3]dioxole moiety : A fused aromatic system contributing to its biological interactions.
- Pyrazin-2-yloxy group : Implicated in various pharmacological activities.
- Piperidine-1-carboxamide core : Central to its activity profile.
Molecular Formula : CHNO
Molecular Weight : 325.28 g/mol
Anticonvulsant Activity
Recent studies have indicated that derivatives of this compound exhibit anticonvulsant properties. For example, a related compound demonstrated effective inhibition of sodium channels (Na v1.1), crucial for epilepsy management. In animal models, an effective dose (ED50) was recorded at 4.3 mg/kg with a toxic dose (TD50) of 160.9 mg/kg, showcasing a favorable protective index.
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. It has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies revealed significant reductions in pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its role in modulating inflammatory pathways .
The biological effects of this compound are believed to involve:
- Ion Channel Modulation : Interaction with sodium channels may contribute to its anticonvulsant effects.
- Enzyme Inhibition : The inhibition of COX enzymes suggests a mechanism for its anti-inflammatory properties.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
-
Anticonvulsant Study :
- Objective : To evaluate the anticonvulsant potential.
- Methodology : Administered to mice with induced seizures.
- Results : Demonstrated significant seizure protection at specific dosages.
- Anti-inflammatory Study :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Effective Dose (ED50) | Toxic Dose (TD50) |
|---|---|---|---|
| Anticonvulsant | Sodium channel inhibition | 4.3 mg/kg | 160.9 mg/kg |
| Anti-inflammatory | COX enzyme inhibition | N/A | N/A |
Q & A
Q. Data Interpretation :
| Assay | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Reference |
|---|---|---|---|
| cAMP | 35 ± 4 | >1000 | |
| β-Arrestin | 28 ± 3 | ND |
Advanced: How to resolve discrepancies in biological activity data across different studies?
Methodological Answer:
Assay Standardization :
- Ensure consistent cell lines (e.g., CHO vs. HEK293) and receptor expression levels.
- Validate ligand binding with radiolabeled [³H]CP-55,940 to confirm receptor saturation .
Metabolic Stability Check :
- Perform liver microsome assays (human/rat) to assess CYP450-mediated degradation. Use LC-MS/MS to quantify parent compound loss .
Control for Stereochemistry :
- Verify enantiopurity via chiral HPLC. Even minor enantiomeric impurities can skew inverse agonist potency .
Advanced: What computational approaches are effective for SAR studies of this compound?
Methodological Answer:
Docking Simulations :
- Use CB1 receptor crystal structures (PDB: 5TGZ) to model ligand interactions. Focus on residues F174, W279, and K192 for hydrogen bonding and π-π stacking .
QSAR Modeling :
- Train models with descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.8) .
MD Simulations :
- Run 100-ns trajectories to assess binding stability. Calculate RMSD values (<2.0 Å indicates stable binding) .
Advanced: How to optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
Solubility Enhancement :
- Use co-solvents (e.g., 10% DMSO/90% PEG400) for IP administration. Confirm solubility via nephelometry .
Plasma Protein Binding :
BBB Penetration :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
